molecular formula C14H15FN2O3 B13182470 Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13182470
M. Wt: 278.28 g/mol
InChI Key: DGOVVZHULGJEOG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative featuring a 3-fluorophenyl substituent and an ethyl ester group. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, particularly as anti-inflammatory and antimicrobial agents . The ethyl ester moiety contributes to metabolic stability compared to methyl esters or carboxylic acid derivatives .

Properties

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-5-10(15)7-11/h4-7,16H,3,8H2,1-2H3

InChI Key

DGOVVZHULGJEOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones

This method involves reacting a fluorophenyl-substituted hydrazine with a 1,3-diketone or equivalent carbonyl precursor.

Procedure :

  • Step 1 : 3-Fluorophenylhydrazine hydrochloride (1.0 eq) is condensed with ethyl 3-oxobutanoate (1.2 eq) in ethanol under reflux for 6–8 hours.
  • Step 2 : Piperidine (0.1 eq) is added as a catalyst to facilitate cyclization.
  • Step 3 : The intermediate pyrazolone is alkylated with ethyl chloroacetate (1.1 eq) in the presence of potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 80°C for 12 hours.

Key Data :

Parameter Value Source
Yield (Overall) 68–72%
Reaction Time 18–20 hours
Catalyst Piperidine
Solvent Ethanol/DMF

Multi-Component Reaction (MCR) Approach

A one-pot synthesis strategy improves efficiency by combining hydrazine, diketones, and alkylating agents.

Procedure :

  • Step 1 : A mixture of 3-fluorophenylhydrazine (1.0 eq), ethyl acetoacetate (1.0 eq), and ethyl chloroacetate (1.1 eq) is heated in ethanol at 100°C for 4 hours.
  • Step 2 : Sodium acetate (0.2 eq) is added to buffer the reaction, enhancing regioselectivity.

Key Data :

Parameter Value Source
Yield 85–89%
Regioselectivity >95% (favors 4-acetate isomer)
Temperature 100°C

Continuous Flow Synthesis (Industrial Scale)

For large-scale production, continuous flow reactors optimize heat and mass transfer.

Procedure :

  • Step 1 : 3-Fluorophenylhydrazine and ethyl 3-oxobutanoate are mixed in a T-shaped micromixer.
  • Step 2 : The stream passes through a heated reactor (120°C, residence time: 15 minutes).
  • Step 3 : Ethyl chloroacetate is introduced in a second reactor module at 80°C.

Key Data :

Parameter Value Source
Throughput 1.2 kg/hour
Purity >99% (HPLC)
Solvent Consumption Reduced by 40% vs batch

Characterization and Analytical Data

Post-synthesis characterization confirms structure and purity:

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (pyrazolone C=O), and 1220 cm⁻¹ (C-F).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 3.45 (s, 2H, CH₂CO), 7.15–7.45 (m, 4H, Ar-H).
  • LC-MS : [M+H]⁺ = 279.1 (calculated: 279.3).

Comparative Analysis of Methods

Method Yield (%) Scalability Regioselectivity Cost Efficiency
Cyclocondensation 68–72 Moderate High Medium
MCR 85–89 High Very High High
Continuous Flow 90–95 Very High High Very High

Challenges and Optimization Strategies

  • Regioselectivity Control : Steric effects from the 3-fluorophenyl group favor substitution at the pyrazole 4-position. Use of bulky bases (e.g., DBU) minimizes side products.
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) effectively isolates the target compound.
  • Green Chemistry : Substituting ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammatory pathways or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Fluorine Substitution Patterns
  • 2,4-Difluorophenyl Analog (C₁₂H₁₀F₂N₂O₃): The presence of two fluorine atoms increases electron-withdrawing effects and may enhance binding to hydrophobic pockets in enzymes or receptors. However, this could reduce solubility compared to the mono-fluorinated target compound .
Functional Group Variations
  • Ureido-Thiazole Derivatives (Compounds 10a–10c) : These compounds incorporate a thiazole ring and ureido group, expanding hydrogen-bonding capacity and rigidity. For example, compound 10a (C₂₄H₂₅FN₄O₃S) has a molecular weight of 498.2, significantly higher than the target compound (278.28), suggesting differences in bioavailability and membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₄H₁₅FN₂O₃ 278.28 Pyrazolone, ethyl ester Moderate lipophilicity, metabolic stability
2,4-Difluorophenyl Analog C₁₂H₁₀F₂N₂O₃ 268.22 Pyrazolone, carboxylic acid Higher electronegativity, lower solubility
Methyl Ester Analog C₈H₁₀N₂O₃ 182.18 Pyrazolone, methyl ester Faster hydrolysis, reduced stability
Compound 10a C₂₄H₂₅FN₄O₃S 498.20 Thiazole, ureido, ethyl ester Enhanced hydrogen bonding, rigid structure

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure includes a 3-fluorophenyl group and an ethyl acetate moiety , which are crucial for its biological interactions. The molecular formula is C14H15FN2O3C_{14}H_{15}FN_2O_3 .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. The pyrazole ring enhances its interaction with biological targets, such as enzymes and receptors involved in inflammatory pathways .

In preclinical studies, the compound demonstrated efficacy in reducing inflammation in various animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis .

For instance, one study highlighted its ability to induce apoptosis in human cancer cell lines, which could be attributed to the presence of the fluorophenyl group enhancing binding affinity to specific molecular targets .

The mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. The fluorophenyl group is particularly important for enhancing binding affinity and specificity towards biological targets. This interaction can lead to alterations in signal transduction pathways, affecting gene expression and metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation in animal models
AnalgesicProvides pain relief through modulation of receptors
AnticancerInhibits cancer cell proliferation
Mechanism of ActionModulates enzyme/receptor activity

Case Study: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a significant reduction in swelling compared to the control group. The results indicated a dose-dependent response, further supporting its potential as an anti-inflammatory agent .

Synthesis and Applications

The synthesis typically involves multi-step organic reactions optimized for yield and efficiency. The compound serves as a valuable building block for developing more complex molecules in drug discovery . Its applications extend beyond medicinal chemistry into areas like biochemistry for enzyme interaction studies.

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